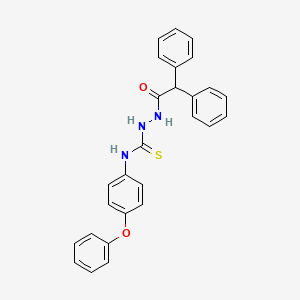
2-(diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes diphenylacetyl and phenoxyphenyl groups attached to a hydrazinecarbothioamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide typically involves multiple steps:
Formation of Diphenylacetyl Chloride: This is achieved by reacting diphenylacetic acid with thionyl chloride under reflux conditions.
Preparation of Phenoxyphenylhydrazine: This intermediate is synthesized by reacting 4-phenoxyaniline with hydrazine hydrate.
Coupling Reaction: The final step involves the reaction of diphenylacetyl chloride with phenoxyphenylhydrazine in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides; in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, 2-(diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism by which 2-(diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and diphenylacetyl groups may facilitate binding to hydrophobic pockets within proteins, while the hydrazinecarbothioamide moiety could participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
2-(Diphenylacetyl)-N-phenylhydrazinecarbothioamide: Lacks the phenoxy group, which may affect its reactivity and biological activity.
N-(4-Phenoxyphenyl)hydrazinecarbothioamide: Lacks the diphenylacetyl group, potentially altering its chemical properties and applications.
Uniqueness
2-(Diphenylacetyl)-N-(4-phenoxyphenyl)hydrazinecarbothioamide is unique due to the presence of both diphenylacetyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
属性
分子式 |
C27H23N3O2S |
|---|---|
分子量 |
453.6 g/mol |
IUPAC 名称 |
1-[(2,2-diphenylacetyl)amino]-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C27H23N3O2S/c31-26(25(20-10-4-1-5-11-20)21-12-6-2-7-13-21)29-30-27(33)28-22-16-18-24(19-17-22)32-23-14-8-3-9-15-23/h1-19,25H,(H,29,31)(H2,28,30,33) |
InChI 键 |
GXBYGBFSSZJAED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


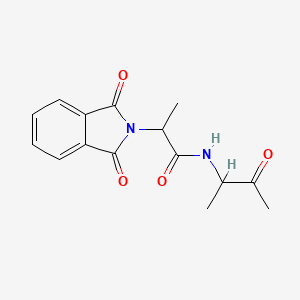
cyanamide](/img/structure/B10862803.png)
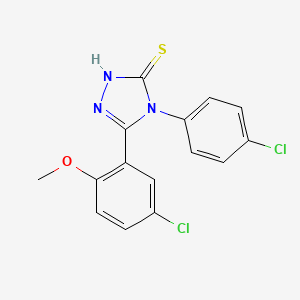
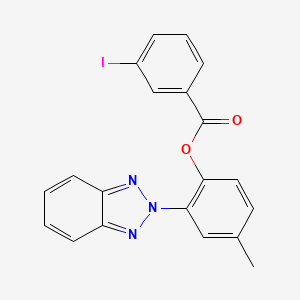
![(4E)-4-({[2-(4-fluorophenyl)ethyl]amino}methylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862838.png)
![1,3-diethyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B10862840.png)
![2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid](/img/structure/B10862844.png)
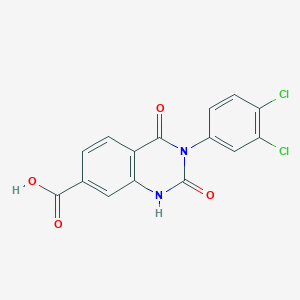
![2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862849.png)
![5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate](/img/structure/B10862865.png)
![1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B10862888.png)
![N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]bis(2-hydroxybenzohydrazide)](/img/structure/B10862891.png)
![2-[1-(3-cycloheptyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10862892.png)
![11-(2,6-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862900.png)
